(S)-3-sec-Butoxy-phenol
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Overview
Description
3-[(2S)-butan-2-yloxy]phenol is a phenolic compound characterized by the presence of a butan-2-yloxy group attached to the phenol ring. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 3-[(2S)-butan-2-yloxy]phenol imparts specific properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-butan-2-yloxy]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a butan-2-yloxy group. This reaction typically requires a base, such as sodium hydroxide, to facilitate the substitution. Another method involves the metal-catalyzed cross-coupling reaction, where a phenol derivative is coupled with a butan-2-yloxy group using a palladium or nickel catalyst .
Industrial Production Methods
Industrial production of 3-[(2S)-butan-2-yloxy]phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-butan-2-yloxy]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives
Scientific Research Applications
3-[(2S)-butan-2-yloxy]phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2S)-butan-2-yloxy]phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound, known for its antiseptic properties.
Hydroquinone: A phenolic compound used in skin lightening treatments and as a photographic developer.
Catechins: Phenolic compounds found in tea, known for their antioxidant properties.
Uniqueness
3-[(2S)-butan-2-yloxy]phenol is unique due to the presence of the butan-2-yloxy group, which imparts specific chemical and biological properties not found in simpler phenolic compounds
Biological Activity
(S)-3-sec-Butoxy-phenol, also known as 3-butoxyphenol, is an organic compound characterized by a butoxy group attached to a phenolic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing key findings, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has the following structural formula:
The presence of the butoxy group contributes to its unique hydrophobicity and chemical behavior compared to other phenolic compounds. This structural arrangement influences its solubility, reactivity, and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to other known antimicrobial agents. The following table summarizes the antimicrobial efficacy of this compound compared to other phenolic compounds:
Compound Name | Target Bacteria | MIC (g/L) |
---|---|---|
This compound | S. aureus | 0.045 |
E. coli | 0.09 | |
Apigenin | S. aureus | 0.5–1 |
E. faecalis | 1 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents aimed at treating infections caused by resistant bacteria .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in inflammatory diseases. The compound's mechanism of action is believed to involve antioxidant activity, where it donates hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress in cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. As a phenolic compound, it acts as an antioxidant and may modulate signaling pathways involved in inflammation and microbial defense. Understanding these interactions is crucial for elucidating the compound's safety profile and therapeutic potential .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
This compound | Sec-butyl group attached to phenol | Unique hydrophobicity due to butoxy group |
(S)-3-methoxyphenol | Methoxy group instead of butoxy | More polar, affecting solubility |
(S)-4-sec-butylphenol | Sec-butyl group at para position | Different reactivity due to position change |
This comparison highlights how the specific substitution pattern of this compound contributes to its distinct chemical behavior and biological activity.
Case Studies
Several case studies have investigated the therapeutic potential of this compound in various applications:
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against E. coli demonstrated significant bactericidal activity at concentrations as low as 0.09 g/L, suggesting its potential use in food preservation and treatment of bacterial infections.
- Anti-inflammatory Research : Another investigation explored the compound's ability to modulate inflammatory responses in vitro, showing a marked reduction in pro-inflammatory cytokine levels when treated with this compound.
These case studies underline the compound's promising role in both antimicrobial and anti-inflammatory therapies.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-[(2S)-butan-2-yl]oxyphenol |
InChI |
InChI=1S/C10H14O2/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,11H,3H2,1-2H3/t8-/m0/s1 |
InChI Key |
HNXVJJAJNHHWGM-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H](C)OC1=CC=CC(=C1)O |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.